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Abstract

Galidesivir (BCX4430) is a broad-spectrum antiviral agent effective against a wide range of RNA viruses.[1][2][3] It is an adenosine analog that functic
RNA-dependent RNA polymerase (RdRp).[3] This document provides a detailed protocol for the synthesis of Galidesivir hydrochloride (Gal-HCI), ¢
published literature and patents. The protocol outlines two primary synthetic routes, detailing the necessary reagents, reaction conditions, and purifice
includes information on the mechanism of action, analytical characterization, and safety precautions. This guide is intended for use by qualified resea
professionals in a laboratory setting.

Introduction

Galidesivir, chemically known as (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[2,1-f][1][4][5]triazin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, is a potent inhi
RNA polymerase.[3] Upon administration, it is converted to its active triphosphate form, which is then incorporated into the nascent viral RNA chain, l¢
termination and inhibition of viral replication.[1][2] Several synthetic routes to Galidesivir have been reported, with varying starting materials and over:
details two prominent synthetic pathways.

Mechanism of Action

The antiviral activity of Galidesivir stems from its ability to mimic the natural adenosine nucleotide. Cellular kinases phosphorylate Galidesivir to its ac
This triphosphate analog then competes with endogenous adenosine triphosphate (ATP) for incorporation into the growing viral RNA strand by the vir
the modified azasugar moiety of Galidesivir disrupts the conformation of the RNA chain, leading to premature termination of RNA synthesis and thus |

(2]
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Caption: Mechanism of action of Galidesivir.

Synthetic Protocols

Two primary synthetic routes for Galidesivir hydrochloride are detailed below.

Route 1: Synthesis from a Nucleoside Analog (BCX1777)

This synthetic route involves a seven-step process starting from the precursor BCX1777, with a reported overall yield of 22-25%.[1] A variation of this
transformation of a nucleoside analog via acetylation, chlorination, and ammonolysis.[1][2]

Table 1: Reagents and Solvents for Route 1
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Step Reagent/Solvent Purpose

1 Acetic anhydride, Pyridine Acetylation of hydroxyl groups
2 Dimethylchloromethyleneammonium chloride Chlorination

3 Ammonia Ammonolysis and deprotection
4 Hydrochloric acid Salt formation

Experimental Protocol:

Step 1: Acetylation

« Dissolve the starting nucleoside analog (BCX1777) in pyridine.

* Add acetic anhydride dropwise at 0 °C.

« Stir the reaction mixture at room temperature for 12-16 hours.

* Quench the reaction with methanol and concentrate under reduced pressure to obtain the tri-O-acetate intermediate.
Step 2: Chlorination

« Dissolve the tri-O-acetate intermediate in an appropriate aprotic solvent.

« Add dimethylchloromethyleneammonium chloride and stir at the specified temperature and duration as per the referenced patent.[1]
« Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

« Upon completion, quench the reaction and perform an aqueous work-up to isolate the chlorinated intermediate.

Step 3: Ammonolysis and Deprotection

« Dissolve the chlorinated intermediate in a solution of ammonia in methanol.

« Stir the mixture in a sealed vessel at room temperature or with gentle heating until the reaction is complete.

« Remove the solvent under reduced pressure to yield the crude Galidesivir free base.

Step 4: Salt Formation

« Dissolve the crude Galidesivir in a suitable alcohol (e.g., isopropanol).

* Add a solution of hydrochloric acid in the same solvent dropwise until the pH is acidic.

» Stir the mixture to induce crystallization.

« Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield Galidesivir hydrochloride.

Route 2: Convergent Synthesis from Furfuryl Alcohol

A more recent and cost-effective 10-step synthesis has been developed starting from readily available furfuryl alcohol, with a reported overall yield of
the key steps of Achmatowicz oxidation and stereoselective reductive amination.

Table 2: Key Reagents and Transformations for Route 2
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Step Reagent/Transformation Purpose

1 Protected Furfuryl Alcohol Starting material

2 Achmatowicz Oxidation Formation of a pyranone intermediate
3 Dihydroxylation Introduction of hydroxyl groups

4 Stereoselective Reductive Amination Closure of the aza-sugar ring

5-10 Further functional group manipulations Completion of the synthesis

Experimental Protocol (Conceptual Outline):

The detailed step-by-step procedure for this newer route is proprietary and not fully disclosed in the public domain. However, the key transformations
conceptual understanding.

o Preparation of the Aza-sugar Moiety: The synthesis begins with the Achmatowicz oxidation of a protected furfuryl alcohol to form a pyranone. This i
to introduce the necessary stereocenters. The crucial step is a stereoselective reductive amination to close the pyrrolidine ring, forming the core az
Galidesivir.[4]

« Coupling with the Heterocyclic Base: The synthesized aza-sugar intermediate is then coupled with the 4-aminopyrrolo[2,1-f][1][4][5]triazine base.

« Deprotection and Salt Formation: The final steps involve the removal of protecting groups and conversion to the hydrochloride salt, similar to the fir
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Caption: Overview of Galidesivir Synthesis Routes.
Purification and Analysis
Purification of Galidesivir hydrochloride is critical to ensure high purity for research and development purposes.

Purification Protocol:
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» Recrystallization: The crude Galidesivir hydrochloride can be purified by recrystallization from a suitable solvent system, such as an alcohol/wate
solvent will depend on the impurity profile.

« Chromatography: If significant impurities remain, column chromatography on silica gel or preparative HPLC can be employed. A suitable eluent sys
developed based on the polarity of the compound and impurities.

Analytical Characterization:
The identity and purity of the synthesized Galidesivir hydrochloride should be confirmed by a battery of analytical techniques.

Table 3: Analytical Methods for Galidesivir Hydrochloride

Method Purpose Expected Results

NMR Spectroscopy

Characteristic peaks corresponding to t

1H NMR Structural elucidation and confirmation - o
pyrrolidine and pyrrolotriazine rings.
13C NMR Structural confirmation Resonances for all carbon atoms in the
) o A molecular ion peak corresponding to
Mass Spectrometry (MS) Molecular weight determination o
Galidesivir free base.
. o . A single major peak indicating high puri
High-Performance Liquid Chromatography (HPLC) Purity assessment .
matching a reference standard.
. . ) . Percentages of C, H, N, and O consiste
Elemental Analysis Elemental composition confirmation

formula C11H16CIN503.

digraph "Quality Control Workflow" {

graph [rankdir="TB", splines=ortho];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4",
edge [fontname="Arial", fontsize=9, color="#34A853"1];

Crude Product [label="Crude Galidesivir HCl"];

Purification [label="Purification\n(Recrystallization/Chromatography)"];

Purified Product [label="Purified Galidesivir HCl"];

Analysis [shape=Mdiamond, label="Analytical Characterization", color="#EA4335", fillcolor="#FFFFFF"];
NMR [label="NMR (1H, 13C)"];

MS [label="Mass Spectrometry"];

HPLC [label="HPLC"];

Elemental [label="Elemental Analysis"];

Final Product [label="Final Product (>98% Purity)", shape=ellipse, color="#FBBC05"];

Crude Product -> Purification;

Purification -> Purified Product;

Purified Product -> Analysis;

Analysis -> NMR;

Analysis -> MS;

Analysis -> HPLC;

Analysis -> Elemental;

{NMR, MS, HPLC, Elemental} -> Final Product;
}
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Caption: Quality Control Workflow for Galidesivir HCI.

Safety Precautions

Galidesivir hydrochloride is a potent antiviral compound and should be handled with appropriate safety precautions in a laboratory setting.
« Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

» Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

» Storage: Store Galidesivir hydrochloride in a tightly sealed container in a cool, dry, and dark place.

» Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the synthesis of Galidesivir hydrochloride. By following the out|
adhering to the safety guidelines, researchers and drug development professionals can successfully synthesize and purify this important antiviral con
investigation and development. The provided diagrams and tables offer a clear and concise summary of the key aspects of the synthesis and quality |

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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